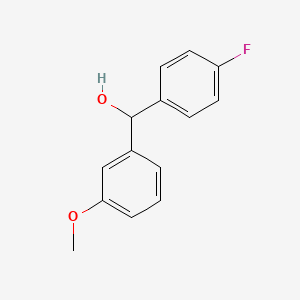
N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine: is a complex organic compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of a morpholinoethyl group and a p-tolyl group attached to the pteridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors, such as 2,4-diaminopyrimidine and glyoxal.
Introduction of the morpholinoethyl group: This step involves the reaction of the pteridine core with 2-chloroethylmorpholine under basic conditions.
Attachment of the p-tolyl group: The final step includes the reaction of the intermediate with p-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pteridine core, potentially converting it to dihydropteridine derivatives.
Substitution: The morpholinoethyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: p-Tolyl aldehyde or p-tolyl carboxylic acid.
Reduction: Dihydropteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its photophysical properties.
Biology:
- Potential use as a fluorescent probe for biological imaging.
- Investigated for its interactions with biomolecules like DNA and proteins.
Medicine:
- Explored for its potential as an anticancer agent.
- Studied for its antimicrobial properties.
Industry:
- Potential applications in the development of new materials with unique electronic properties.
- Used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N2-(2-morpholinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine depends on its specific application. In medicinal chemistry, it may exert its effects by:
Targeting DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Inhibiting Enzymes: Binding to active sites of enzymes, inhibiting their activity.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
Comparación Con Compuestos Similares
- N2-(2-morpholinoethyl)-N4-(phenyl)pteridine-2,4-diamine
- N2-(2-piperidinoethyl)-N4-(p-tolyl)pteridine-2,4-diamine
- N2-(2-morpholinoethyl)-N4-(m-tolyl)pteridine-2,4-diamine
Uniqueness:
- The presence of the p-tolyl group provides unique electronic and steric properties.
- The morpholinoethyl group enhances solubility and bioavailability.
- The combination of these groups in the pteridine core makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-N-(4-methylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14-2-4-15(5-3-14)23-18-16-17(21-7-6-20-16)24-19(25-18)22-8-9-26-10-12-27-13-11-26/h2-7H,8-13H2,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCYDXVAHRIDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)








![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)
![2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2480051.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2480053.png)
